molecular formula C17H14FNO2 B3840953 3-(4-Fluorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one

3-(4-Fluorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one

Cat. No.: B3840953
M. Wt: 283.30 g/mol
InChI Key: WKUVBTMSDFPEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one is a synthetic organic compound that belongs to the class of isoindolinone derivatives. Isoindolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 4-fluorophenyl group and the hydroxyprop-2-enyl moiety in this compound contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of Isoindolinone Core: : The isoindolinone core can be synthesized through the cyclization of an appropriate phthalimide derivative. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

  • Introduction of 4-Fluorophenyl Group: : The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step may involve the use of a fluorinated benzene derivative and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Hydroxyprop-2-enyl Substitution: : The hydroxyprop-2-enyl group can be introduced through an allylation reaction. This step typically involves the use of an allyl halide and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

  • Reduction: : The carbonyl group in the isoindolinone core can be reduced to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The 4-fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or other strong bases.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydroxy derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one: Unique due to the presence of both the 4-fluorophenyl group and the hydroxyprop-2-enyl moiety.

    Other Isoindolinone Derivatives: Compounds with different substituents on the isoindolinone core, such as 3-(4-chlorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one or 3-(4-methylphenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities. The presence of the 4-fluorophenyl group enhances its lipophilicity and potential for receptor binding, while the hydroxyprop-2-enyl moiety provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

3-(4-fluorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-2-11-19-16(20)14-5-3-4-6-15(14)17(19,21)12-7-9-13(18)10-8-12/h2-10,21H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUVBTMSDFPEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one
Reactant of Route 4
3-(4-Fluorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one
Reactant of Route 5
3-(4-Fluorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one
Reactant of Route 6
Reactant of Route 6
3-(4-Fluorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.